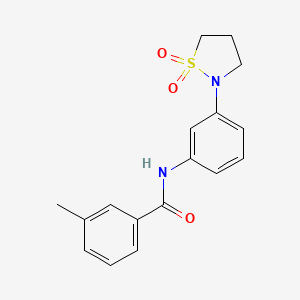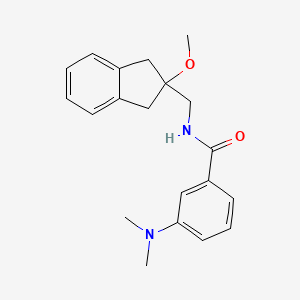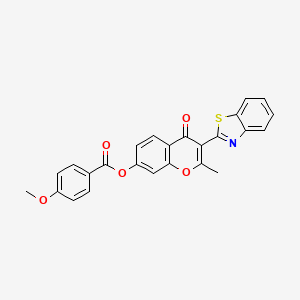![molecular formula C17H15N3OS B2931086 N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478063-23-9](/img/structure/B2931086.png)
N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is an organic molecule characterized by its unique chemical structure, which features a combination of aromatic rings, a pyrrole moiety, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can involve several steps, starting from commercially available precursors:
Starting Materials: : One of the primary starting materials is 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, which can be prepared through the reaction of thiophene-2-carbohydrazide with 1H-pyrrole-2-carboxaldehyde.
Condensation Reaction: : The second key reaction involves the condensation of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide with 3-methylbenzaldehyde under acidic or basic conditions to form the desired compound. This step can be facilitated by using reagents such as acetic acid or sodium acetate, and the reaction is typically performed under reflux conditions to enhance the yield.
Purification: : The product is then purified by recrystallization or column chromatography to ensure the removal of impurities and achieve a high-purity final product.
Industrial Production Methods
For large-scale production, the process would be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors for the condensation step to ensure consistent reaction conditions and improve efficiency. Additionally, advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) might be employed to ensure the purity of the compound.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrole ring, potentially forming pyrrole-N-oxide derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).
Reduction: : Reduction reactions could target the imine bond, leading to the formation of secondary amines. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The aromatic rings present in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups like halogens, nitro groups, or alkyl groups depending on the reagents used (e.g., N-bromosuccinimide for bromination).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA).
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: : N-bromosuccinimide (NBS) for bromination, nitric acid for nitration.
Major Products Formed
Oxidation Products: : Pyrrole-N-oxide derivatives.
Reduction Products: : Secondary amines.
Substitution Products: : Halogenated, nitrated, or alkylated aromatic derivatives.
科学研究应用
The compound N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has diverse applications in scientific research:
Chemistry: : It can serve as a ligand in coordination chemistry, forming complexes with metal ions and potentially exhibiting interesting photophysical or catalytic properties.
Biology: : Its aromatic and heterocyclic structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery, particularly as an antimicrobial or anticancer agent.
Medicine: : The compound's potential biological activity could lead to its use in medicinal chemistry for developing new therapeutic agents.
Industry: : It may be used in the synthesis of advanced materials, such as conductive polymers or organic semiconductors, due to the electron-rich nature of its aromatic and heterocyclic rings.
作用机制
Molecular Targets and Pathways
Biological Activity: : The compound's mechanism of action in biological systems may involve the inhibition of specific enzymes or receptors, disruption of cellular processes, or induction of apoptosis in cancer cells. Its molecular structure allows it to interact with DNA, proteins, or cellular membranes, potentially leading to its observed biological effects.
Pathways: : The compound could modulate signaling pathways related to cell growth, proliferation, or apoptosis. Its interaction with cellular targets might involve hydrogen bonding, hydrophobic interactions, or π-π stacking with aromatic residues in proteins.
相似化合物的比较
Similar Compounds
N'-[(E)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: : Similar in structure, with an E-configuration instead of Z-configuration.
3-(1H-Pyrrol-1-yl)-2-thiophenecarbohydrazide: : The precursor compound, lacking the 3-methylphenylmethylidene group.
Thiophene-2-carbohydrazide: : The starting material, simpler structure, and lacking the pyrrole moiety.
Highlighting Uniqueness
N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide stands out due to its Z-configuration and the combination of aromatic, pyrrole, and thiophene rings. This unique arrangement confers specific reactivity and biological activity, distinguishing it from its analogs and making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[(Z)-(3-methylphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-13-5-4-6-14(11-13)12-18-19-17(21)16-15(7-10-22-16)20-8-2-3-9-20/h2-12H,1H3,(H,19,21)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWXNDFXMPDHJP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)C2=C(C=CS2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methanol](/img/structure/B2931004.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2931006.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2931007.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2931010.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2931011.png)


![{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2931014.png)
![ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2931018.png)
![5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2931020.png)

![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2931026.png)
